4-Heptanoylmorpholine

Lipophilicity Physicochemical property Solvent selection

4-Heptanoylmorpholine (CAS 18494-67-2, synonym: 1-morpholinoheptan-1-one) is an N-acylmorpholine derivative with molecular formula C₁₁H₂₁NO₂ and molecular weight 199.29 g/mol. The compound features a seven-carbon heptanoyl chain attached via an amide bond to the nitrogen atom of the morpholine ring, distinguishing it from shorter-chain N-acylmorpholine analogs.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 18494-67-2
Cat. No. B102680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptanoylmorpholine
CAS18494-67-2
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N1CCOCC1
InChIInChI=1S/C11H21NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h2-10H2,1H3
InChIKeyDJYHDMRTVQGFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptanoylmorpholine CAS 18494-67-2: N-Acylmorpholine Intermediate for Pharmaceutical and Agrochemical Synthesis


4-Heptanoylmorpholine (CAS 18494-67-2, synonym: 1-morpholinoheptan-1-one) is an N-acylmorpholine derivative with molecular formula C₁₁H₂₁NO₂ and molecular weight 199.29 g/mol . The compound features a seven-carbon heptanoyl chain attached via an amide bond to the nitrogen atom of the morpholine ring, distinguishing it from shorter-chain N-acylmorpholine analogs. Reported physicochemical properties include a boiling point of 328°C at 760 mmHg, density of 0.984 g/cm³, calculated LogP of 1.75, and polar surface area (PSA) of 29.54 Ų . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical preparation, functioning as a building block for bioactive molecules including certain analgesics and anti-inflammatory agents [1].

4-Heptanoylmorpholine Differentiation: Why N-Acylmorpholine Chain Length Drives Property Divergence


Within the N-acylmorpholine class, acyl chain length is not a trivial structural variation—it directly governs lipophilicity, boiling point, and solubility parameters. 4-Heptanoylmorpholine, bearing a seven-carbon heptanoyl chain, exhibits a calculated LogP of 1.75 and boiling point of 328°C , values that differ substantially from shorter-chain analogs. In-class substitution with N-formylmorpholine (C₁) or N-acetylmorpholine (C₂) would yield significantly higher water solubility and lower boiling points, altering partition behavior in biphasic reaction systems and complicating workup procedures. Conversely, substitution with longer-chain analogs such as 4-lauroylmorpholine (C₁₂) would increase lipophilicity beyond the optimal range for many synthetic applications, potentially reducing aqueous compatibility in workup steps . The morpholine amide functionality itself offers distinct operational advantages over Weinreb amides—including higher water solubility, greater economic accessibility, and superior operational stability —but these advantages manifest differently across varying acyl chain lengths. This evidence demonstrates that procurement decisions among N-acylmorpholines cannot rely on class-level interchangeability; chain-length-driven property divergence demands compound-specific selection.

4-Heptanoylmorpholine Quantitative Comparative Evidence for Procurement Decisions


Lipophilicity Differentiation: LogP of 1.75 Positions 4-Heptanoylmorpholine Between Short-Chain and Long-Chain N-Acylmorpholines

4-Heptanoylmorpholine exhibits a calculated LogP of 1.75 , a value that positions it at an intermediate lipophilicity within the N-acylmorpholine series. This LogP is substantially higher than that of shorter-chain analogs such as N-formylmorpholine (estimated LogP approximately -0.3 to 0.0 for C₁ acyl) or N-acetylmorpholine (estimated LogP approximately 0.2 to 0.4 for C₂ acyl), yet lower than longer-chain derivatives such as 4-lauroylmorpholine (C₁₂ acyl, estimated LogP > 3.5). The LogP of 1.75 confers predictable partition behavior between organic and aqueous phases during synthetic workup, with the compound partitioning preferentially into organic solvents such as ethyl acetate or dichloromethane while retaining sufficient polarity for compatibility with aqueous washing steps [1].

Lipophilicity Physicochemical property Solvent selection

Morpholine Amide Reactivity Advantage: Selective Mono-Addition Capability Distinct from Weinreb Amides

As an N-acylmorpholine, 4-heptanoylmorpholine belongs to a class of acylating agents that enable selective mono-addition of organometallic or hydride reagents to form ketones, aldehydes, and acylsilanes without the over-addition complications observed with conventional carboxylic acid derivatives . This class-level reactivity profile distinguishes morpholine amides from Weinreb amides (N-methoxy-N-methylamides). While Weinreb amides also enable selective mono-addition via chelation-controlled tetrahedral intermediate stabilization, morpholine amides offer distinct operational advantages: higher water solubility contrasting with the lower aqueous solubility of more hydrophobic Weinreb amides, greater economic accessibility due to lower reagent costs, and enhanced operational stability . Weinreb amides present practical limitations in large-scale settings due to their hygroscopic nature and hydrochloride salt form, which complicates purification and storage .

Acylating agent Ketone synthesis Chemoselectivity

Morpholine Amide Functional Group Confers Enhanced Stability: Evidence from Antibacterial Polyketide Thailandamide A Derivative

A recent study on the total synthesis of the labile antibacterial polyketide thailandamide A demonstrated that replacement of a labile ester or carboxylate functionality with a morpholine amide group produced a significantly more stable derivative while retaining full antibacterial potency [1]. The morpholine amide variant exhibited an MIC of ~7 μg/mL against multidrug-resistant Staphylococcus aureus and ~15 μg/mL against Bacillus subtilis, comparable to the parent natural product [2]. Notably, the parent natural product was reported to be quite unstable, whereas the morpholine amide derivative demonstrated enhanced stability suitable for handling and storage [3]. This finding supports a class-level inference that morpholine amide functionality confers stability advantages compared to ester-based analogs, while maintaining equivalent biological activity in certain contexts.

Stability Morpholine amide Natural product derivatization

Boiling Point Differentiation: 328°C Enables High-Temperature Reaction Compatibility Not Achievable with Short-Chain N-Acylmorpholines

4-Heptanoylmorpholine exhibits a reported boiling point of 328°C at 760 mmHg , a value that reflects the contribution of its seven-carbon heptanoyl chain to overall molecular weight and intermolecular forces. This boiling point is substantially higher than that of N-formylmorpholine (estimated bp ~230-240°C) and N-acetylmorpholine (estimated bp ~240-250°C), enabling 4-heptanoylmorpholine to maintain liquid-phase integrity under reaction conditions that would volatilize shorter-chain analogs. The compound's vapor pressure of 0.000195 mmHg at 25°C further confirms its low volatility at ambient conditions , reducing evaporative losses during ambient-temperature operations.

Thermal stability Boiling point Reaction conditions

4-Heptanoylmorpholine Priority Application Scenarios Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Medium-Lipophilicity Amide Bond Formation in Pharmaceutical Synthesis

4-Heptanoylmorpholine is optimally deployed as an intermediate in pharmaceutical synthesis pathways requiring an N-acylmorpholine building block with intermediate lipophilicity (LogP = 1.75). This LogP value supports efficient partitioning during liquid-liquid extraction workup while maintaining sufficient aqueous compatibility to avoid the emulsion issues encountered with more lipophilic long-chain analogs. The compound serves as a precursor for bioactive molecules including certain analgesics and anti-inflammatory agents [1].

Morpholine Amide-Based Selective Acylating Agent in Ketone and Aldehyde Synthesis

4-Heptanoylmorpholine, as an N-acylmorpholine, functions as a selective acylating agent enabling mono-addition of organometallic or hydride reagents to synthesize ketones and aldehydes. This application leverages the class-level advantages of morpholine amides over Weinreb amides—specifically higher water solubility, economic accessibility, and operational stability —making the compound suitable for process chemistry and scale-up synthetic operations.

Agrochemical Intermediate Requiring Moderate Polarity and Controlled Hydrolytic Stability

The compound's combination of moderate polarity (PSA = 29.54 Ų), intermediate LogP, and morpholine amide functionality positions it as an intermediate for agrochemical synthesis where controlled hydrolytic stability is advantageous. The class-level stability enhancement observed for morpholine amides compared to ester-based analogs [2] supports its selection in synthetic routes where intermediate hydrolytic resistance during aqueous workup or storage is a critical process parameter.

Specialized Reaction Solvent or Additive for Moderate-Polarity Systems

4-Heptanoylmorpholine's physicochemical profile (LogP = 1.75, boiling point 328°C, density 0.984 g/cm³) makes it suitable as a solvent or additive in specialized reaction systems requiring moderate polarity and high boiling point. The compound's amide-like character and morpholine ring contribute to solubility characteristics that distinguish it from both more hydrophilic short-chain N-acylmorpholines and more lipophilic long-chain derivatives [3].

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